

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine Antibody Conjugation

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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of **Sulfo-Cy5-Methyltetrazine** to a trans-cyclooctene (TCO)-modified antibody via a bioorthogonal click chemistry reaction. This method offers a highly specific and efficient way to label antibodies with the far-red fluorescent dye Sulfo-Cy5, minimizing non-specific binding and preserving antibody function.

Introduction

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye ideal for labeling biomolecules such as antibodies.^{[1][2]} Its fluorescence emission in the far-red spectrum minimizes autofluorescence from biological samples.^[1] The conjugation strategy outlined here utilizes the inverse electron demand Diels-Alder reaction, a type of "click chemistry," which occurs between a methyltetrazine moiety on the Sulfo-Cy5 dye and a trans-cyclooctene (TCO) group pre-installed on the antibody.^{[3][4]} This reaction is extremely fast, selective, and proceeds under mild, biocompatible conditions without the need for a catalyst.^{[3][5]}

This protocol is intended for researchers in various fields, including immunology, cell biology, and drug development, who require precisely labeled antibodies for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for the components and the conjugation reaction.

Table 1: Properties of Sulfo-Cy5 Dye

Property	Value	Reference
Excitation Maximum	~646 - 649 nm	[2] [3]
Emission Maximum	~662 - 671 nm	[2] [3]
Extinction Coefficient	250,000 cm ⁻¹ M ⁻¹	[1] [3]
Molecular Weight (Sulfo-Cy5-Methyltetrazine)	~919.27 g/mol	[3]
Solubility	Water, DMSO, DMF	[1] [3]
Optimal pH range	4 - 10	[1] [3]

Table 2: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Molar Ratio (Dye:Antibody)	2 - 10 fold molar excess of dye	The optimal ratio should be determined empirically for each antibody. [6]
Antibody Concentration	2 - 10 mg/mL	Lower concentrations can reduce conjugation efficiency. [7]
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Tris and glycine buffers should be avoided as they contain primary amines that can interfere. [7]
Reaction Time	30 - 60 minutes	The reaction is often complete in a shorter time due to the fast kinetics of the TCO-tetrazine ligation. [5]
Reaction Temperature	Room Temperature	Elevated temperatures are not required. [3]

Experimental Protocols

This protocol is divided into three main stages: preparation of the antibody and dye, the conjugation reaction, and purification of the conjugated antibody.

Part 1: Preparation of Reagents

- TCO-Modified Antibody Preparation:
 - This protocol assumes the antibody has been pre-modified to contain a trans-cyclooctene (TCO) group. If not, the antibody must first be functionalized with a TCO-NHS ester or a similar reagent that reacts with primary amines (lysine residues) on the antibody.
 - Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS, at a pH of 7.2-7.4.[\[7\]](#)

- If the antibody solution contains interfering substances like BSA, gelatin, or Tris buffer, it must be purified.[\[7\]](#) This can be achieved through dialysis, desalting columns, or centrifugal filter units.[\[8\]](#)
- Adjust the concentration of the TCO-modified antibody to 2-10 mg/mL.[\[7\]](#)
- **Sulfo-Cy5-Methyltetrazine** Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **Sulfo-Cy5-Methyltetrazine** in anhydrous DMSO.[\[6\]](#)
 - This stock solution should be prepared fresh before use. If storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[\[6\]](#)

Part 2: Antibody Conjugation Reaction

- Determine Molar Ratio:
 - Calculate the volume of the 10 mM **Sulfo-Cy5-Methyltetrazine** stock solution needed to achieve the desired molar excess. A starting point of a 5 to 10-fold molar excess of dye to antibody is recommended.
- Conjugation Reaction:
 - Add the calculated volume of the **Sulfo-Cy5-Methyltetrazine** stock solution to the TCO-modified antibody solution.
 - Gently mix the reaction mixture by pipetting or vortexing.
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.[\[6\]](#)

Part 3: Purification of the Conjugate

- Removal of Unreacted Dye:
 - It is crucial to remove any unconjugated **Sulfo-Cy5-Methyltetrazine** from the antibody-dye conjugate.
 - This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[\[6\]](#)[\[7\]](#)

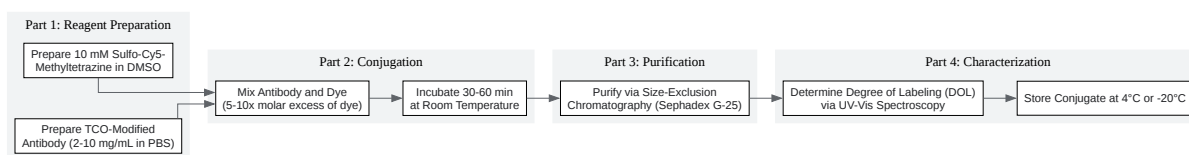
- Load the reaction mixture onto the equilibrated column.
- Elute the conjugate with PBS (pH 7.2-7.4). The labeled antibody will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained longer.
- Collect the colored fractions corresponding to the conjugated antibody.

Part 4: Characterization of the Conjugate

- Determine Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per antibody, is a critical parameter. The optimal DOL for most antibodies is between 2 and 10.[6]
 - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for Sulfo-Cy5).
 - Calculate the protein concentration and the DOL using the Beer-Lambert law and the following equations:
 - Protein Concentration (mg/mL) = $[A_{280} - (A_{649} \times CF)] / \epsilon_{\text{protein}} \times \text{dilution_factor}$
 - A_{280} and A_{649} are the absorbances at 280 nm and 649 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - $\text{DOL} = (A_{649} \times M_{\text{protein}}) / (\epsilon_{\text{dye}} \times [\text{Protein}])$
 - M_{protein} is the molecular weight of the antibody (e.g., $\sim 150,000 \text{ g/mol}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of the dye at 649 nm ($250,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Storage:

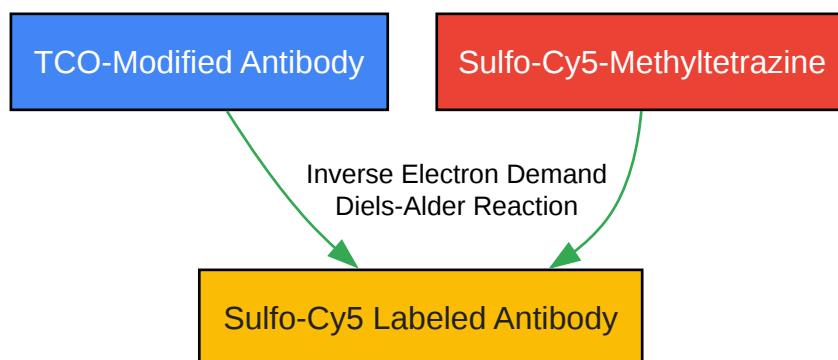
- Store the purified Sulfo-Cy5-labeled antibody at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.[8]

Diagrams



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Caption: Experimental workflow for **Sulfo-Cy5-Methyltetrazine** antibody conjugation.



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Caption: Bioorthogonal click chemistry reaction pathway.

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